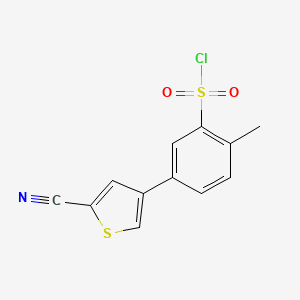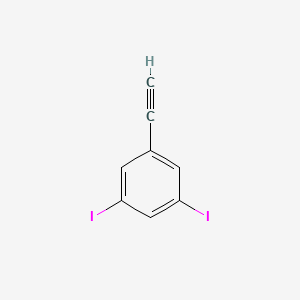
1-Ethynyl-3,5-diiodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethynyl-3,5-diiodobenzene is an organic compound with the molecular formula C8H4I2 It consists of a benzene ring substituted with two iodine atoms at the 3 and 5 positions, and an ethynyl group at the 1 position
Preparation Methods
The synthesis of 1-Ethynyl-3,5-diiodobenzene typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and a terminal alkyne. The general procedure includes the following steps:
Starting Materials: 3,5-diiodobenzene and ethynyltrimethylsilane.
Catalysts and Reagents: Palladium(0) catalyst, copper(I) iodide as a co-catalyst, and a base such as triethylamine.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) at room temperature or slightly elevated temperatures.
Workup: After the reaction is complete, the product is purified by column chromatography or recrystallization.
Chemical Reactions Analysis
1-Ethynyl-3,5-diiodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions, forming new carbon-carbon bonds.
Oxidation and Reduction: The ethynyl group can be oxidized to form carbonyl compounds or reduced to form alkenes or alkanes.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Ethynyl-3,5-diiodobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of conjugated polymers and other materials with electronic properties, which are useful in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry: Its derivatives are investigated for potential biological activities, including anticancer and antimicrobial properties.
Mechanism of Action
The mechanism by which 1-Ethynyl-3,5-diiodobenzene exerts its effects depends on the specific application. In organic synthesis, its reactivity is primarily due to the presence of the ethynyl group and the iodine atoms, which facilitate various coupling reactions. The molecular targets and pathways involved in its biological activities are not well-defined but are likely related to its ability to interact with biological macromolecules through covalent bonding or non-covalent interactions.
Comparison with Similar Compounds
1-Ethynyl-3,5-diiodobenzene can be compared with other similar compounds such as:
1-Ethynyl-4-iodobenzene: This compound has only one iodine atom and is less reactive in substitution reactions.
1-Ethynyl-2,4,6-triiodobenzene: This compound has three iodine atoms, making it more reactive but also more challenging to handle due to steric hindrance.
3,5-Diiodobenzene: Lacks the ethynyl group, making it less versatile in coupling reactions.
The uniqueness of this compound lies in its balanced reactivity and stability, making it a valuable intermediate in various chemical syntheses.
Properties
Molecular Formula |
C8H4I2 |
|---|---|
Molecular Weight |
353.93 g/mol |
IUPAC Name |
1-ethynyl-3,5-diiodobenzene |
InChI |
InChI=1S/C8H4I2/c1-2-6-3-7(9)5-8(10)4-6/h1,3-5H |
InChI Key |
NDBOKMVUNKKNHS-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=CC(=C1)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


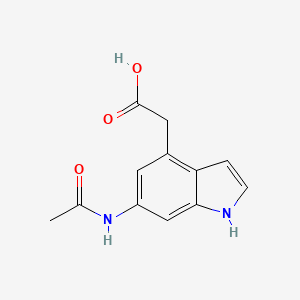

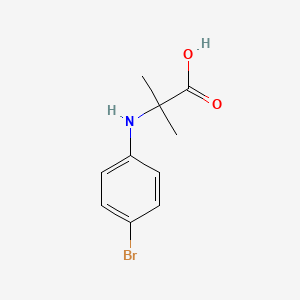



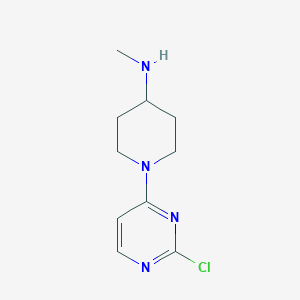
![1-[2-[(7-Chloro-1-benzothiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;dihydroxy(oxo)azanium](/img/structure/B12820930.png)


![2,2-Difluoro-6-azabicyclo[3.2.1]octane](/img/structure/B12820941.png)
